Acetate
Overview
Description
Acetate is a chemical compound with the formula C₂H₃O₂⁻. It is the conjugate base or ion of acetic acid, typically found in aqueous solutions. This compound is a versatile compound that forms salts and esters with various cations. It is widely used in both industrial and biological processes. In nature, this compound is a common building block for biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetate can be synthesized through several methods. One common method involves the reaction of acetic acid with a base, such as sodium hydroxide, to form sodium this compound and water:
CH3COOH+NaOH→CH3COONa+H2O
Another method involves the esterification of acetic acid with ethanol in the presence of a catalyst like sulfuric acid to produce ethyl this compound:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
Industrially, this compound is produced on a large scale through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst to form acetic acid, which is then converted to this compound salts or esters .
Chemical Reactions Analysis
Types of Reactions
Acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: this compound can be reduced to ethanol.
Substitution: this compound can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to form esters.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Ethanol (C₂H₅OH).
Substitution: Various esters, such as ethyl this compound (CH₃COOC₂H₅).
Scientific Research Applications
Acetate has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways, such as the citric acid cycle.
Medicine: Used in the formulation of pharmaceuticals and as a buffer in biological systems.
Industry: Used in the production of polymers, food preservatives, and as a solvent in coatings and inks .
Mechanism of Action
Acetate exerts its effects through various mechanisms:
Metabolic Pathways: this compound is converted to acetyl-CoA, which enters the citric acid cycle to produce energy.
Buffering Action: this compound acts as a buffer, maintaining pH levels in biological systems.
Enzyme Activation: This compound can activate enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Formate (HCOO⁻): Similar to acetate but with one less carbon atom.
Propionate (C₃H₅O₂⁻): Similar to this compound but with one additional carbon atom.
Butyrate (C₄H₇O₂⁻): Similar to this compound but with two additional carbon atoms.
Uniqueness of this compound
Versatility: this compound can form a wide range of salts and esters.
Biological Importance: this compound is a key intermediate in metabolic pathways.
Industrial Relevance: This compound is used in various industrial applications, from solvents to food preservatives .
Biological Activity
Acetate, a short-chain fatty acid, plays a significant role in various biological processes, influencing metabolism, immune response, and cellular signaling. This article provides an in-depth examination of this compound's biological activity, supported by case studies and research findings.
Overview of this compound Metabolism
This compound is produced through fermentation by gut microbiota and can also be derived from dietary sources. It is primarily metabolized in the liver, where it is converted to acetyl-CoA, a key intermediate in various metabolic pathways. This compound influences energy metabolism, immune function, and inflammatory responses through several mechanisms:
- Energy Production : this compound can enter the tricarboxylic acid (TCA) cycle after conversion to acetyl-CoA, contributing to ATP production.
- Histone Acetylation : this compound modulates gene expression through histone acetylation by inhibiting histone deacetylases (HDACs), which can lead to increased expression of anti-inflammatory cytokines such as IL-10 .
1. Inflammation and Immune Response
This compound exhibits anti-inflammatory properties by influencing immune cell function. It has been shown to:
- Suppress Pro-inflammatory Cytokines : this compound reduces the production of cytokines like TNF-α and IL-6 by inhibiting HDACs in macrophages and neutrophils .
- Enhance T Cell Function : It promotes the differentiation of CD4+ T cells into Th1 and Th17 cells, increasing the production of IFN-γ and IL-17, which are crucial for immune responses .
2. Gut Hormone Secretion
This compound stimulates the release of gut hormones such as GLP-1 (glucagon-like peptide-1), which plays a role in glucose metabolism and appetite regulation. This action occurs through activation of G-protein coupled receptors (GPR43 and GPR41) present in the gut epithelium .
3. Antibacterial Activity
Recent studies have demonstrated this compound's antibacterial properties against various pathogens. For instance:
Pathogen | Inhibition Zone (mm) | Concentration (mg/ml) |
---|---|---|
E. coli | 23 | 20 |
P. aeruginosa | 27 | 20 |
Sodium this compound | 8 | 50 |
This table illustrates the effectiveness of sodium this compound against common bacterial strains .
Case Study 1: this compound in Cancer Metabolism
Research indicates that tumors often utilize this compound as a carbon source under hypoxic conditions. In a study involving cancer cell lines, this compound was found to promote lipogenesis through increased acetyl-CoA production, supporting tumor growth . This highlights this compound's dual role as both an energy substrate and a signaling molecule in cancer metabolism.
Case Study 2: this compound's Role in Gut Health
In animal models, this compound supplementation has been linked to improved gut barrier function and reduced inflammation in colitis models. The administration of this compound led to enhanced mucosal integrity and decreased levels of inflammatory markers such as IL-1β and IL-18 .
Research Findings
Recent studies have expanded our understanding of this compound's biological activities:
Properties
CAS No. |
71-50-1 |
---|---|
Molecular Formula |
C2H3O2- |
Molecular Weight |
59.04 g/mol |
IUPAC Name |
acetate |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1 |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-] |
Canonical SMILES |
CC(=O)[O-] |
Key on ui other cas no. |
71-50-1 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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